6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula of this compound is C16H12BrN6, with a molecular weight of 388.21 g/mol. Its structure consists of a quinoline moiety linked to a triazolo-pyrazine unit through a methylene bridge.
This compound is synthesized primarily for research purposes and is classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It is often utilized in studies related to drug discovery and development, particularly in the context of targeting specific proteins involved in cancer pathways.
The synthesis of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing chromatography techniques for purification.
The molecular structure of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline features:
The InChI key for this compound is IEAMDPIZCSDATD-UHFFFAOYSA-N
, which can be used for database searches to find related studies or compounds.
The compound can undergo various chemical reactions typical for quinolines and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.
The mechanism of action for 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline primarily revolves around its interaction with specific biological targets such as kinases involved in cancer progression.
Studies indicate that modifications to the quinoline or triazole components can significantly alter potency and selectivity against target proteins.
The physical properties include:
Chemical properties include:
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline has significant applications in medicinal chemistry:
The synthesis of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline (CAS# 956907-14-5) employs convergent multi-step strategies to assemble its complex heterocyclic architecture. The core approach involves three key stages:
Optimization Challenges:
Table 1: Yield Comparison for Triazolo-Pyrazine Intermediate Synthesis
Cyclization Method | Reagent | Temperature | Yield (%) |
---|---|---|---|
Acetylenic ketone cyclization | Phenylglyoxal | 80°C | 42 |
Diazotization/cyclization | Isopentyl nitrite | 0°C → RT | 68 |
Copper-catalyzed azide-alkyne | CuI, NaN₃ | 60°C | 55 |
The diamine intermediate 6-Bromo-N2-(1-(quinolin-6-yl)ethyl)pyrazine-2,3-diamine is pivotal for triazole ring formation. Its synthesis proceeds via:
2-Amino-3,5-dibromopyrazine + 1-(quinolin-6-yl)ethan-1-amine → DIPEA, DMF, 80°C 6-Bromo-N²-(1-(quinolin-6-yl)ethyl)pyrazine-2,3-diamine (75% yield)
Cyclization to the triazolo[4,5-b]pyrazine core uses isopentyl nitrite in ethanol at 0°C, achieving 68% yield through diazotization and intramolecular ring closure. Critical parameters include [3]:
Solvent Effects:
Table 2: Solvent Impact on Cyclization Efficiency
Solvent | Temperature | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethanol | 0°C | 4 | 68 | 95 |
THF | 0°C | 1.5 | 52 | 88 |
DMF | 25°C | 1 | 48 | 82 |
The triazolo[4,5-b]pyrazine core in 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline was strategically selected as a bioisostere for imidazo[4,5-b]pyrazine to circumvent metabolic liabilities. Key advantages include [3]:
Metabolite profiling of imidazo[4,5-b]pyrazine derivatives revealed two primary metabolites: imidazole-oxide M1 and quinoline N-oxide M2. Replacement with triazolo[4,5-b]pyrazine eliminated M1 formation in monkey liver microsomes and extended in vitro half-lives by 3.5-fold [3] [5].
Table 3: Metabolic Stability of Imidazo vs. Triazolo Analogues
Scaffold | t₁/₂ in MLM (min) | c-Met IC₅₀ (nM) | Major Metabolites |
---|---|---|---|
Imidazo[4,5-b]pyrazine | 8.2 | 0.9 | M1 (N-oxide), M2 (quinoline) |
[1,2,3]Triazolo[4,5-b]pyrazine | 28.7 | 1.1 | None detected |
The nucleophilic substitution coupling the triazolo-pyrazine and quinoline units is highly sensitive to solvent polarity and catalyst choice. Optimized conditions use [3] [5]:
Kinetic Insights:
Alternative Coupling Routes:Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (4:1) at 85°C enables derivatization of the bromine position post-coupling. This is critical for generating analogues with pyrazol-4-yl groups for c-Met inhibition [3].
Table 4: Solvent/Catalyst Screening for Nucleophilic Substitution
Solvent | Base/Catalyst | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
DMF | DIPEA | 80°C | 6 | 75 |
DMSO | DIPEA | 90°C | 4 | 82 |
DMSO | DIPEA + TBAB (5 mol%) | 90°C | 3 | 91 |
NMP | K₂CO₃ | 100°C | 8 | 68 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1